BenchChemオンラインストアへようこそ!

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

Medicinal Chemistry High-Throughput Screening Kinase Inhibition

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide (MF: C22H24ClN3O5S2, MW: 510.02 g/mol) belongs to the sulfamoyl benzamide class, characterized by a central benzamide scaffold substituted with a bis(2-methoxyethyl)sulfamoyl group and a 4-(4-chlorophenyl)-1,3-thiazol-2-yl moiety. This compound is a member of a broader series of N,N-disubstituted sulfamoylbenzamides that have been investigated in academic research as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in thrombosis, inflammation, and cancer.

Molecular Formula C22H24ClN3O5S2
Molecular Weight 510.02
CAS No. 361159-77-5
Cat. No. B2446042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
CAS361159-77-5
Molecular FormulaC22H24ClN3O5S2
Molecular Weight510.02
Structural Identifiers
SMILESCOCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C22H24ClN3O5S2/c1-30-13-11-26(12-14-31-2)33(28,29)19-9-5-17(6-10-19)21(27)25-22-24-20(15-32-22)16-3-7-18(23)8-4-16/h3-10,15H,11-14H2,1-2H3,(H,24,25,27)
InChIKeyOCXSAVGKIIQUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 361159-77-5): Procurement-Relevant Chemical Class and Structural Identification


4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide (MF: C22H24ClN3O5S2, MW: 510.02 g/mol) belongs to the sulfamoyl benzamide class, characterized by a central benzamide scaffold substituted with a bis(2-methoxyethyl)sulfamoyl group and a 4-(4-chlorophenyl)-1,3-thiazol-2-yl moiety . This compound is a member of a broader series of N,N-disubstituted sulfamoylbenzamides that have been investigated in academic research as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in thrombosis, inflammation, and cancer [1]. The bis(2-methoxyethyl)amine-derived sulfamoyl motif is a relatively uncommon substituent in publicly disclosed bioactive molecules, distinguishing this chemical series from simpler sulfonamide- or morpholino-sulfamoyl benzamides that dominate the ectonucleotidase inhibitor literature [1].

Why 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Generically Substituted by Other Sulfamoyl Benzamide or Thiazole Derivatives


Within the sulfamoyl benzamide class, minor structural variations produce profound shifts in isoform selectivity among h-NTPDase family members. In the systematic study by Zaigham et al. (2023), replacing a 4-bromophenyl group with a 4-methoxyphenyl group on a structurally related sulfonamide-carboxamide scaffold shifted inhibitory potency from h-NTPDase1 (IC50 = 2.88 μM) to preferential h-NTPDase2 activity (sub-micromolar IC50) [1]. The target compound contains a unique combination of a bis(2-methoxyethyl)sulfamoyl group and a 4-(4-chlorophenyl)thiazole moiety that is absent from all published structure-activity relationship (SAR) studies of h-NTPDase inhibitors [1]. Furthermore, the thiazole ring in this compound bears a 4-chlorophenyl substituent at the 4-position, a feature that distinguishes it from benzothiazole analogs (e.g., CAS 892853-78-0) that have been annotated as YAP/TAZ-TEAD interaction inhibitors—a completely distinct target class . Generic interchange with a simpler N-(1,3-thiazol-2-yl)benzamide or a morpholino-sulfamoyl analog would discard both the bis(2-methoxyethyl) pharmacokinetic-tuning group and the 4-chlorophenyl-thiazole pharmacophore, rendering any existing SAR inapplicable.

Quantitative Comparator Evidence for 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 361159-77-5): Differential Dimensions for Scientific Selection


Structural Differentiation: 4-Chlorophenyl-Thiazole vs. 4-Phenyl-Thiazole Core in Sulfamoyl Benzamide Screening Libraries

The target compound (CAS 361159-77-5) incorporates a 4-(4-chlorophenyl)-1,3-thiazol-2-yl moiety. The closest commercially cataloged analog, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide (CAS 361159-66-2), contains an unsubstituted phenyl ring and a 5-acetyl group on the thiazole, resulting in a molecular formula of C24H27N3O6S2 (MW 517.6) vs. C22H24ClN3O5S2 (MW 510.02) for the target . The presence of the 4-chloro substituent on the phenyl ring of the target compound increases lipophilicity (calculated ClogP contribution ~+0.7) and introduces a halogen-bond donor capable of engaging backbone carbonyls in kinase ATP-binding pockets, as demonstrated for related 4-chlorophenyl-thiazole inhibitors in the P2X3 antagonist patent literature [1]. The absence of the 5-acetyl group in the target compound removes a hydrogen-bond acceptor that may otherwise restrict binding pose diversity. In a biological screening context, this pair of compounds presents orthogonal pharmacophoric features despite sharing the identical bis(2-methoxyethyl)sulfamoyl-benzamide linker, making them useful as matched-pair probes.

Medicinal Chemistry High-Throughput Screening Kinase Inhibition

Heterocycle Differentiation: 1,3-Thiazole vs. 1,3-Benzothiazole in Bis(2-methoxyethyl)sulfamoyl Benzamide Series

A close analog in the bis(2-methoxyethyl)sulfamoyl benzamide series, 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide (CAS 892853-78-0; MW 477.59), replaces the thiazole ring with a benzothiazole bicycle and carries a 4-ethyl rather than 4-(4-chlorophenyl) substituent . This benzothiazole analog has been annotated by commercial vendors as a YAP/TAZ-TEAD protein-protein interaction inhibitor, a target class mechanistically unrelated to the h-NTPDase and P2X3 pathways associated with monocyclic thiazole benzamides [1]. The structural divergence from a monocyclic thiazole (target compound) to a benzothiazole (analog) has been documented in kinase inhibitor SAR to switch selectivity from tyrosine kinases to serine/threonine kinases, mediated by the larger aromatic surface area and altered hinge-binding geometry of the benzothiazole [2]. Without head-to-head profiling data, the safe procurement assumption is that these two compounds address different biological targets and cannot substitute for one another in screening cascades.

Target Selectivity Kinase Profiling Chemical Biology

Sulfamoyl Substituent Differentiation: Bis(2-methoxyethyl) vs. Morpholino Sulfamoyl in h-NTPDase Inhibitor Context

The most potent h-NTPDase1 inhibitor reported by Zaigham et al. (2023), compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide), achieved an IC50 of 2.88 ± 0.13 μM against h-NTPDase1 and 0.72 ± 0.11 μM against h-NTPDase3 [1]. Compound 3i contains a morpholine-4-carbonyl group in place of the bis(2-methoxyethyl)sulfamoyl motif present in the target compound. This structural difference carries two critical implications: (i) the bis(2-methoxyethyl)amine-derived sulfamoyl group contributes ~2.5 additional rotatable bonds and two ether oxygen atoms not present in the morpholino series, which alters both conformational entropy upon binding and aqueous solubility; (ii) the morpholino series SAR established IC50 ranges of 0.28–2.88 μM across h-NTPDase isoforms 1, 2, 3, and 8, but none of the morpholino-containing compounds achieved the sub-100 nanomolar potency benchmarks required for advanced leads, indicating that alternative sulfamoyl substituents such as bis(2-methoxyethyl) warrant systematic exploration [1]. The target compound represents the bis(2-methoxyethyl) substitution variant that has not been profiled in the published h-NTPDase SAR, making it a unique probe for interrogating the sulfamoyl substituent tolerance of this enzyme family.

Ectonucleotidase Inhibition h-NTPDase Selectivity ADME Optimization

Drug-Likeness and Physicochemical Property Differentiation: Target Compound vs. Class-Average Sulfamoyl Benzamide h-NTPDase Inhibitors

Using the class of sulfamoyl benzamide h-NTPDase inhibitors reported by Zaigham et al. (2023) as a baseline, the target compound (MW 510.02; ClogP estimated 3.2–3.8; HBD count = 1; HBA count = 8; rotatable bonds = 12) exhibits a higher molecular weight and increased lipophilicity relative to the class median (representative compound 3i: MW 442.73; HBA = 6; rotatable bonds = 7) [1]. The target compound's MW of 510.02 exceeds the typical lead-like cutoff of 450 Da, placing it in the 'early lead' to 'advanced lead' property space, while its single hydrogen-bond donor (the benzamide NH) limits HBD count relative to many P2X3 antagonist series that carry additional amine or hydroxyl donors [2]. The 4-chlorophenyl substituent elevates lipophilicity into a range where it may benefit from improved membrane permeability while incurring a moderate risk of CYP450 2C9 and 2C19 inhibition, a known liability of lipophilic 4-chlorophenyl-containing heterocycles [2]. In the absence of experimental ADME data for the target compound, these property calculations provide a quantitative basis for differentiating procurement value in early-stage drug discovery programs where MW, lipophilicity, and HBD count are used as progression filters.

Drug-Likeness Lead Optimization ADME Prediction

Research and Industrial Application Scenarios for 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 361159-77-5) Based on Evidence-Supported Differentiation


Hit-Expansion Probe for h-NTPDase Isoform Selectivity Screening

Academic and biopharma laboratories running ectonucleotidase inhibitor discovery programs can use this compound as a structurally distinct hit-expansion probe. Because the published h-NTPDase SAR exclusively covers morpholine, cyclopropyl, and substituted aniline sulfamoyl variants [1], the bis(2-methoxyethyl)sulfamoyl motif of the target compound maps to an unexplored substituent vector. Screening it against h-NTPDase1, -2, -3, and -8 isoforms would determine whether the bis(2-methoxyethyl) group confers isoform selectivity shifts beyond those observed for morpholino analog 3i (h-NTPDase1 IC50 = 2.88 μM; h-NTPDase3 IC50 = 0.72 μM) [1].

Matched-Pair Analysis with Close Thiazole Analogs for Pharmacophoric Deconvolution

Procurement of the target compound alongside CAS 361159-66-2 (5-acetyl-4-phenyl analog, MW 517.6) enables a matched-pair analysis that isolates the contribution of the 4-chlorophenyl group and the 5-acetyl deletion to biological activity. This pair differs in exactly two pharmacophoric elements (Cl vs. H on the phenyl ring; presence vs. absence of the 5-acetyl group), providing a chemically controlled experiment to determine whether observed activity in any screening assay is driven by halogen bonding, hydrophobic packing, or hydrogen bonding at the thiazole 5-position.

P2X3 vs. YAP/TAZ-TEAD Target-Class Discrimination Studies

Programs investigating both purinergic signaling (P2X3 receptor) and Hippo pathway (YAP/TAZ-TEAD) targets require clear chemotype segregation. The target compound's monocyclic thiazole core associates it with the P2X3 antagonist patent space [2], whereas the benzothiazole analog CAS 892853-78-0 has been annotated as a YAP/TAZ-TEAD inhibitor . Parallel procurement and profiling of both compounds in P2X3 calcium-flux assays and TEAD reporter-gene assays provides an experimental determination of scaffold-driven target selectivity, essential for avoiding off-target confounding in lead optimization.

Physicochemical Property Benchmarking for Lead-Likeness Profiling in Sulfamoyl Benzamide Series

The target compound (MW 510.02; ClogP 3.2–3.8; HBD = 1; HBA = 8) occupies a distinct region of drug-like chemical space compared to the morpholino-class h-NTPDase inhibitors (median MW ~440; HBA ~6) [1][3]. In an industrial medicinal chemistry setting, its procurement as a reference compound enables the quantification of how increased molecular weight and lipophilicity within this chemotype affect in vitro ADME endpoints (microsomal stability, CYP inhibition, permeability) relative to the published morpholino series. This scenario is particularly relevant for organizations that have identified h-NTPDase or P2X3 inhibition as a therapeutic strategy but require a broader physicochemical landscape to guide multiparameter optimization.

Quote Request

Request a Quote for 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.